molecular formula C26H21NO2 B11545512 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11545512
M. Wt: 379.4 g/mol
InChI Key: DVHZROCPVNJJMI-UHFFFAOYSA-N
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Description

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate is an organic compound characterized by its complex structure, which includes a naphthalene ring and a phenyl group connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate typically involves the condensation reaction between 4-formylphenyl naphthalene-1-carboxylate and 3,4-dimethylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The imine linkage and aromatic rings allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and materials science, where specific structural features are crucial for performance.

Properties

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H21NO2/c1-18-10-13-22(16-19(18)2)27-17-20-11-14-23(15-12-20)29-26(28)25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,1-2H3

InChI Key

DVHZROCPVNJJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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